N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride
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Overview
Description
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bicyclo[1.1.1]pentane moiety imparts significant strain to the molecule, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, which can be synthesized through a Diels-Alder reaction followed by a series of functional group transformations. The introduction of the sulfonamide group is usually achieved through sulfonylation reactions using sulfonyl chlorides under basic conditions. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: Its incorporation into polymers or other materials can impart unique properties, such as increased rigidity or thermal stability.
Mechanism of Action
The mechanism of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane moiety can influence the compound’s binding affinity and selectivity due to its strained structure and unique spatial arrangement.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
- tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}methylcarbamate
- 3-aminobicyclo[1.1.1]pentan-1-ol hydrochloride
Uniqueness
N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride is unique due to the presence of both the bicyclo[1.1.1]pentane core and the sulfonamide group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The strained bicyclic structure can enhance reactivity, while the sulfonamide group can provide additional functionalization options.
Properties
Molecular Formula |
C8H17ClN2O2S |
---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2S.ClH/c1-2-3-13(11,12)10-8-4-7(9,5-8)6-8;/h10H,2-6,9H2,1H3;1H |
InChI Key |
BEPPKTOBOGGFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC12CC(C1)(C2)N.Cl |
Origin of Product |
United States |
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